molecular formula C8H17ClN2O2S B15309144 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine

Cat. No.: B15309144
M. Wt: 240.75 g/mol
InChI Key: OXHPNKSCMGNRFM-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine is a chemical compound that belongs to the class of sulfonyl-containing piperidines. This compound is characterized by the presence of a chloromethyl group attached to a sulfonyl moiety, which is further connected to a piperidine ring substituted with N,N-dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine typically involves the reaction of N,N-dimethylpiperidin-3-amine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a temperature range of 50-80°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives under oxidative conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding sulfide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((Chloromethyl)sulfonyl)indoline
  • N,N-Dimethylpiperidin-3-amine
  • Chloromethyl sulfone

Uniqueness

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine is unique due to its combination of a piperidine ring with a chloromethyl sulfonyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the N,N-dimethyl groups further enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.75 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-N,N-dimethylpiperidin-3-amine

InChI

InChI=1S/C8H17ClN2O2S/c1-10(2)8-4-3-5-11(6-8)14(12,13)7-9/h8H,3-7H2,1-2H3

InChI Key

OXHPNKSCMGNRFM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCN(C1)S(=O)(=O)CCl

Origin of Product

United States

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